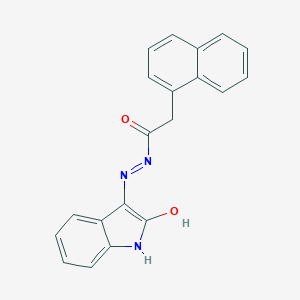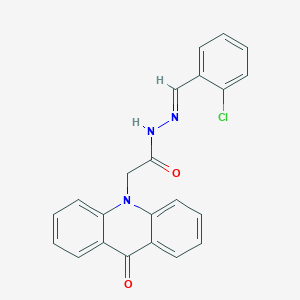![molecular formula C17H16BrN3O4 B391429 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B391429.png)
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound with significant potential in various scientific fields. This compound features a bromine atom, a morpholine ring, and a nitro group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multiple steps, starting with the preparation of the core cyclohexadienone structure. The bromination of the cyclohexadienone is followed by the introduction of the morpholine and aniline groups through nucleophilic substitution reactions. The nitro group is then added via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted cyclohexadienone derivatives.
Applications De Recherche Scientifique
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
Latanoprost Related Compound E: A prostaglandin analog with different functional groups but similar complexity.
Uniqueness
2-bromo-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of bromine, nitro, and morpholine groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H16BrN3O4 |
|---|---|
Poids moléculaire |
406.2g/mol |
Nom IUPAC |
2-bromo-6-[(4-morpholin-4-ylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C17H16BrN3O4/c18-16-10-15(21(23)24)9-12(17(16)22)11-19-13-1-3-14(4-2-13)20-5-7-25-8-6-20/h1-4,9-11,22H,5-8H2 |
Clé InChI |
CBEHOFVPOBZZMW-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[[4-[(3-chlorobenzoyl)hydrazinylidene]cyclohexylidene]amino]benzamide](/img/structure/B391351.png)
![2-[2-(4-Fluorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B391352.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B391360.png)

![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391365.png)
![4-Bromo-2-iodo-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391366.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
![2-({[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391369.png)
![N-{4-[(5-chloro-2-hydroxy-3-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B391372.png)
![3-({4-Nitrobenzylidene}amino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B391373.png)
